Vinyl 6-chlorotoluene-3-sulphonate

Description

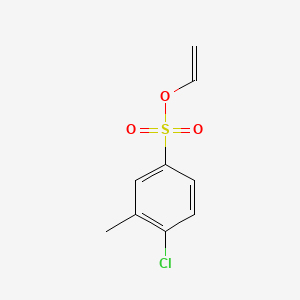

Structure

2D Structure

3D Structure

Properties

CAS No. |

84540-41-0 |

|---|---|

Molecular Formula |

C9H9ClO3S |

Molecular Weight |

232.68 g/mol |

IUPAC Name |

ethenyl 4-chloro-3-methylbenzenesulfonate |

InChI |

InChI=1S/C9H9ClO3S/c1-3-13-14(11,12)8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3 |

InChI Key |

OKHXKDPGLQZKKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)OC=C)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Vinyl 6 Chlorotoluene 3 Sulphonate

Nucleophilic Addition Reactions to the Vinyl Sulfonate Moiety

No specific studies on the nucleophilic addition to Vinyl 6-chlorotoluene-3-sulphonate have been found.

Michael-Type Addition Mechanisms

While the vinyl sulfonate moiety is a known Michael acceptor, no literature detailing the mechanism for this specific compound exists.

Thiol-Michael Addition Kinetics and Mechanism

There is no available kinetic or mechanistic data for the Thiol-Michael addition to this compound.

Amine and Alcohol Additions to Vinyl Sulfonates

Specific examples and mechanistic details of amine or alcohol addition to this compound are not documented.

Impact of Chlorotoluene Sulfonate Substituent on Reactivity

A detailed analysis of how the electronic and steric effects of the 6-chlorotoluene-3-sulphonate group influence the reactivity of the vinyl moiety has not been published.

Transition-Metal-Catalyzed Cross-Coupling Reactions of Vinyl Sulfonates

There are no published examples of transition-metal-catalyzed cross-coupling reactions utilizing this compound as a substrate.

Palladium-Catalyzed Cross-Coupling Mechanisms

Mechanistic pathways for palladium-catalyzed cross-coupling reactions involving this compound have not been investigated or reported in the scientific literature.

Nickel-Catalyzed Approaches and Mechanistic Insight

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for carbon-carbon bond formation, and vinyl sulfonates are effective electrophiles in these transformations. rsc.orgnih.gov These reactions provide an efficient pathway for synthesizing a variety of organic structures, including complex cycloalkenes. rsc.orgrsc.org

The general catalytic cycle is proposed to proceed via a Ni(0)/Ni(II) pathway. acs.org Mechanistic studies have revealed that the formation of Ni(I) species can occur during the reaction through comproportionation of the Ni(II) precatalyst or intermediates with the active Ni(0) species. acs.orgnih.gov The presence of these Ni(I) species is often considered detrimental to the catalytic efficiency of the main Ni(0)/Ni(II) cycle. acs.orgnih.gov

A proposed catalytic cycle for the cross-electrophile coupling between a vinyl sulfonate and an alkyl C–O electrophile involves several key steps. Based on mechanistic experiments and literature precedents, a radical chain mechanism may be involved. nih.gov The reaction is initiated by the reduction of a Ni(II) precatalyst to a Ni(0) species. This is followed by oxidative addition of the vinyl sulfonate to the Ni(0) center. Subsequent steps involve radical generation and propagation to yield the final cross-coupled product.

These nickel-catalyzed methods are noted for their tolerance of a wide array of functional groups, such as alcohols, aldehydes, esters, amides, and even organotin and organosilicon compounds, making them highly versatile in organic synthesis. rsc.orgnih.gov

Role of Vinyl Sulfonates as Electrophilic Partners in Cross-Coupling

In transition-metal-catalyzed cross-coupling reactions, vinyl sulfonates serve as highly effective electrophilic partners. mdpi.com They are often used as greener and more accessible alternatives to traditional vinyl halides or triflates. mdpi.comresearchgate.net The utility of vinyl sulfonates stems from the activation of the C–O bond, which facilitates oxidative addition to a low-valent metal center, a critical step in many cross-coupling catalytic cycles. mdpi.com

Vinyl sulfonates have been successfully coupled with a diverse range of nucleophilic and electrophilic partners. In nickel-catalyzed reductive cross-electrophile couplings, they react with alkyl sulfonates (derived from alcohols), providing a method to construct aliphatic cycloalkenes from simple ketone and alcohol precursors. rsc.orgnih.gov This approach highlights the ability to couple two different C-O electrophiles. rsc.org Furthermore, vinyl sulfonates have been shown to couple with other electrophiles like vinyl chlorosilanes and benzyl (B1604629) chlorides under nickel catalysis. nih.govresearchgate.net

The reactivity of vinyl sulfonates allows for their participation in multicomponent reactions, further expanding their synthetic utility. For instance, a palladium-catalyzed reaction of a vinyl nonaflate with a phenylboronic acid and an alkene demonstrates the capacity for more complex bond constructions. mdpi.com The versatility and reactivity of vinyl sulfonates make them valuable electrophiles for the synthesis of substituted alkenes, with applications ranging from building blocks for natural products to the late-stage functionalization of complex molecules like peptides. rsc.orgnih.gov

Polymerization Mechanisms Involving Vinyl Sulfonate Monomers

Vinyl sulfonate monomers are versatile building blocks for a variety of polymers, capable of undergoing polymerization through several distinct mechanistic pathways. Their reactivity is largely dictated by the electron-withdrawing nature of the sulfonate group, which activates the vinyl moiety towards different types of addition reactions.

Thiol-Michael Crosslinking Polymerization Kinetics

Thiol-Michael addition is a highly efficient "click" reaction used for polymer synthesis and crosslinking, and vinyl sulfonates are particularly reactive Michael acceptors in this process. nih.govmdpi.com The reaction involves the addition of a nucleophilic thiol to the electron-deficient vinyl group of the sulfonate. mdpi.com

Kinetic studies have demonstrated that the vinyl sulfonate group is significantly more reactive than other common Michael acceptors like acrylates. nih.gov In competitive reactions, vinyl sulfonates react much faster and more selectively with thiols than acrylates do. rsc.org For example, the reaction rate of ethyl vinyl sulfone (a related compound) with hexanethiol was found to be approximately seven times higher than that of hexyl acrylate. rsc.org This high reactivity and selectivity allow for controlled gelation and the formation of well-defined polymer networks. nih.govrsc.org

The mechanism can be either base-catalyzed or nucleophile-initiated. rsc.org In either case, the process is typically governed by an anionic cycle where a thiolate anion adds to the vinyl group, followed by a rate-determining proton transfer from another thiol molecule to the resulting Michael adduct anion. rsc.org The reaction kinetics are influenced by several factors, including the choice of catalyst and the presence of other protic species, which can impede the reaction rate. rsc.org

Table 1: Comparative Reactivity of Michael Acceptors in Thiol-Michael Addition This table summarizes findings on the relative reactivity of different vinyl compounds in thiol-Michael addition reactions, demonstrating the high reactivity of the vinyl sulfonate group.

| Michael Acceptor | Relative Reactivity | Key Findings | Source |

|---|---|---|---|

| Vinyl Sulfonate | Very High | More reactive than vinyl sulfone and much more reactive than acrylate. nih.gov Reacts selectively and rapidly in the presence of acrylates. rsc.org | nih.govrsc.org |

| Vinyl Sulfone | High | Attracts significant attention due to stability and excellent reactivity. nih.gov Less reactive than vinyl sulfonate. nih.gov | nih.gov |

| Maleimide | High | Exhibits fast kinetics but can undergo ring-opening reactions in aqueous conditions. mdpi.comnih.gov | mdpi.comnih.gov |

| Acrylate | Moderate | Significantly less reactive than vinyl sulfonates/sulfones. nih.govrsc.org The resulting thioether ester bond is more labile than the thioether sulfone bond. nih.gov | nih.govrsc.org |

| Acrylamide | Low | Exhibits slow kinetics and often results in incomplete conversions. nih.gov | nih.gov |

Radical-Mediated Polymerization Pathways for Vinyl Sulfonates

Vinyl sulfonate monomers can be polymerized via free-radical polymerization, a fundamental method for synthesizing a wide range of polymers. youtube.comtandfonline.com The process follows the classical three stages of a chain reaction: initiation, propagation, and termination. youtube.com

Initiation: The process begins with the generation of free radicals, typically from a thermal or photoinitiator. youtube.com These radicals then attack the vinyl group of the sulfonate monomer. Theoretical studies suggest that for monomers like anilinium 4-styrenesulfonate, the vinyl group is susceptible to radical attack. nih.gov

Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. youtube.com This step repeats, rapidly increasing the molecular weight. Electron spin resonance (ESR) studies on the polymerization of vinylsulfonic acid have confirmed the presence of the propagating carbon radical. researchgate.net

Termination: The growing polymer chains are terminated through processes like combination or disproportionation, where two radical chains react to form a stable, non-radical polymer molecule. youtube.com

The polymerization of vinyl monomers like methyl methacrylate (B99206) can even be initiated by an aqueous solution of a polystyrenesulfonate, which is proposed to form hydrophobic domains that facilitate the polymerization. tandfonline.com Radical-mediated pathways are not limited to polymerization; for instance, a radical-mediated thiodesulfonylation reaction allows for the conversion of vinyl sulfones to vinyl sulfides, demonstrating the susceptibility of the sulfonyl group to radical reactions. nih.govnih.gov

Controlled Polymerization Techniques for this compound

To synthesize polymers with well-defined architectures, low polydispersity, and controlled molecular weights, controlled/"living" radical polymerization (CRP) techniques are employed for vinyl sulfonate monomers.

One of the most successful methods is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . acs.orgresearchgate.net This technique has been used to polymerize various vinyl sulfonate esters, such as neopentyl ethenesulfonate (B8298466) (NES). acs.org The control over the polymerization is achieved by using a chain transfer agent (CTA), with xanthate-type CTAs being particularly effective for vinyl sulfonates. acs.org Successful RAFT polymerization is characterized by a linear increase in molecular weight with monomer conversion and the ability to produce polymers with narrow molecular weight distributions. acs.orgresearchgate.net A key advantage of this method is the ability to synthesize well-defined block copolymers by using a macro-CTA derived from a poly(vinyl sulfonate) to initiate the polymerization of a second monomer, or vice versa. acs.orgresearchgate.net

Other controlled polymerization techniques have also been explored for related vinyl monomers. Nitroxide-Mediated Polymerization (NMP) has been successfully applied to water-soluble styrene (B11656) and acrylate-based monomers containing a sulfonyl(trifluoromethane sulfonyl) imide group, achieving good control over the polymerization. rsc.org Additionally, cationic polymerization has been utilized for vinyl ethers using trifluoromethyl sulfonate initiators, enabling access to well-controlled poly(vinyl ether)s. nih.govnih.gov While not directly applied to this compound in the cited literature, these techniques represent viable and powerful strategies for achieving controlled polymerization of this and other vinyl sulfonate monomers.

Advanced Applications in Organic Chemistry Research

Vinyl 6-chlorotoluene-3-sulphonate as a Building Block in Complex Molecule Synthesis

The structure of this compound, incorporating both a vinyl group and an aryl sulfonate, makes it a valuable precursor for the formation of intricate molecular architectures. These two functional groups offer orthogonal reactivity, allowing for sequential and controlled bond-forming reactions.

The vinyl group of this compound is an excellent Michael acceptor, readily participating in conjugate addition reactions with a variety of nucleophiles to form carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity is a cornerstone of its application in complex synthesis. Nucleophiles such as stabilized carbanions, organocuprates, amines, thiols, and alkoxides can be added across the double bond, leading to a diverse array of functionalized products.

Furthermore, the vinyl group can participate in various transition-metal-catalyzed cross-coupling reactions. mdpi.com For instance, in Heck-type reactions, the vinyl group can be coupled with aryl or vinyl halides to form substituted alkenes. researchgate.netresearchgate.net Similarly, it can act as a substrate in other coupling processes like Suzuki or Stille reactions, provided appropriate catalytic systems are employed. The aryl sulfonate portion of the molecule is generally stable under these conditions, allowing for its later manipulation. researchgate.net

Conversely, the aryl sulfonate moiety serves as a good leaving group in nucleophilic aromatic substitution reactions and, more significantly, in transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows the 6-chlorotoluene-3-sulfonyl group to be replaced by various other fragments. For example, palladium-catalyzed reactions can be used to form new carbon-carbon bonds (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) or carbon-heteroatom bonds at the aromatic ring. The presence of the chlorine atom and the methyl group on the aromatic ring can influence the reactivity and regioselectivity of these transformations.

Table 1: Representative Bond-Forming Reactions with this compound

| Reaction Type | Reactant | Bond Formed | Product Class |

| Michael Addition | Thiol (R-SH) | C-S | Thioether sulfonate |

| Michael Addition | Amine (R₂NH) | C-N | Amino sulfonate |

| Heck Coupling | Aryl Bromide (Ar-Br) | C-C | Diaryl-substituted vinyl sulfonate |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | C-C | Arylated toluene (B28343) derivative |

The dual reactivity of this compound lends itself well to modular or "building block" approaches in synthesis. researchgate.netrichmond.edu In such a strategy, the vinyl group can be reacted first, for example, through a Michael addition, to introduce a new functional handle. The resulting molecule, now bearing a modified side chain, can then undergo a second transformation at the aryl sulfonate position via a cross-coupling reaction. This sequential functionalization allows for the rapid assembly of a library of complex molecules from a common intermediate.

This modularity is particularly powerful in medicinal chemistry and materials science, where the systematic variation of different parts of a molecule is often required to optimize its properties. For instance, a series of drug analogues could be prepared by first attaching a common pharmacophore to the vinyl group and then diversifying the aromatic portion of the molecule through various cross-coupling partners.

Utilization in "Click Chemistry" and Bioconjugation Research

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for biological applications. acs.orgwikipedia.org The vinyl sulfonate group is an excellent participant in certain types of click reactions, particularly those involving Michael-type additions. researchgate.net

In the context of bioconjugation, such as in antibody-drug conjugates (ADCs), linkers are used to attach a payload (e.g., a drug) to a biomolecule (e.g., an antibody). rsc.orgyoutube.com this compound can serve as a precursor for cleavable linkers. The vinyl group can be functionalized with a targeting moiety, and the sulfonate can be attached to a payload. The resulting sulfonate ester linkage can be designed to be stable in circulation but cleavable under specific biological conditions, such as the reductive environment within a cell or the acidic environment of a lysosome. researchgate.netnih.gov

The cleavage of the sulfonate can be triggered by various nucleophiles, including biologically relevant thiols like glutathione. researchgate.netnih.gov This allows for the controlled release of the payload at the target site. The substituted aryl sulfonate structure of this compound offers the potential to fine-tune the stability and cleavage kinetics of the linker by modifying the electronic properties of the aromatic ring. science.gov

A key advantage of using vinyl sulfonates in modular synthesis is their orthogonality with other common click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netacs.org This means that a molecule containing both a vinyl sulfonate and an azide (B81097) or alkyne can be selectively reacted at one site without affecting the other. For example, a bifunctional linker could be created from this compound by first reacting the vinyl group with a thiol-containing molecule, and then using the aryl sulfonate to couple with another molecule via a separate reaction. This orthogonal reactivity allows for the construction of highly complex and precisely defined bioconjugates and materials. researchgate.net

Table 2: Orthogonal Reactivity in a Bifunctional System

| Functional Group | "Click" Partner | Reaction Type | Conditions |

| Vinyl Sulfonate | Thiol | Michael Addition | Mild base |

| Alkyne | Azide | CuAAC | Cu(I) catalyst |

Role in Materials Science Research via Polymerization

The vinyl group of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polyvinyl sulfonates. wikipedia.orgyoutube.com These polymers can have interesting properties due to the presence of the bulky and polar 6-chlorotoluene-3-sulphonate side chains. The polymerization can be initiated by various methods, including free-radical polymerization or controlled radical polymerization techniques like RAFT. rsc.org

The resulting polymers could find applications in a variety of areas. For example, the sulfonate groups could be used to create ion-exchange resins or polymer electrolytes for batteries and fuel cells. wikipedia.org The aromatic and chloro- substituents on the side chains would influence the physical properties of the polymer, such as its thermal stability, solubility, and mechanical strength. youtube.com Furthermore, the polymer could be functionalized after polymerization by targeting the sulfonate group for substitution, allowing for the creation of a wide range of functional materials from a single polymer backbone. rsc.orgbeilstein-journals.org The degradation of such vinyl polymers can occur through various mechanisms, including thermal and oxidative processes, which is an important consideration for their long-term applications. youtube.com

Synthesis of Novel Polymeric Architectures with Defined Properties

The polymerization of vinyl monomers is a cornerstone of polymer science, allowing for the creation of materials with a vast array of properties. Vinyl sulfonates, in particular, can be polymerized to create polymers with unique characteristics. It is anticipated that this compound could be utilized in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to produce well-defined polymeric architectures.

The resulting polymers would possess a backbone with pendant 6-chlorotoluene-3-sulphonate groups. The presence of the chloro and methyl groups on the aromatic ring, as well as the sulfonate ester linkage, would be expected to impart specific properties to the polymer, such as altered solubility, thermal stability, and refractive index, when compared to simpler polystyrene sulfonates.

Table 1: Predicted Polymerization Characteristics of this compound

| Polymerization Method | Predicted Monomer Reactivity | Potential Polymer Properties |

| Free Radical Polymerization | High, due to vinyl group activation | Broad molecular weight distribution |

| RAFT Polymerization | Controlled | Narrow polydispersity, defined end-groups |

| Cationic Polymerization | Less likely due to electron-withdrawing sulfonate | Not a preferred method |

| Anionic Polymerization | Possible under specific conditions | May be sensitive to side reactions |

Crosslinked Networks from Vinyl Sulfonates

Vinyl sulfonates are known to be effective Michael acceptors, readily reacting with nucleophiles such as thiols in what is known as a thiol-Michael addition reaction. This reactivity is significantly higher than that of more common monomers like acrylates and vinyl sulfones. This property makes this compound a prime candidate for the formation of crosslinked polymer networks.

By reacting with multifunctional thiol crosslinking agents, it is hypothesized that this compound could form highly uniform and stable thermoset materials. The resulting network would feature thioether linkages, which are generally stable. The properties of these crosslinked networks, such as their mechanical strength, thermal resistance, and chemical stability, would be influenced by the structure of the vinyl sulfonate monomer and the nature of the thiol crosslinker.

Table 2: Potential Thiol-Michael Crosslinking Parameters

| Thiol Crosslinker Type | Predicted Reaction Conditions | Expected Network Characteristics |

| Dithiol | Base or UV initiation | Flexible network |

| Trithiol | Base or UV initiation | More rigid network |

| Tetrathiol | Base or UV initiation | High crosslink density, brittle |

Note: This table presents theoretical parameters for the crosslinking of this compound, extrapolated from the known reactivity of other vinyl sulfonates.

Computational and Theoretical Studies on Vinyl 6 Chlorotoluene 3 Sulphonate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Vinyl 6-chlorotoluene-3-sulphonate, these methods would provide a deep understanding of its electronic characteristics, which are central to its reactivity and behavior. By solving approximations of the Schrödinger equation, researchers can model the distribution of electrons within the molecule and predict its chemical properties.

Frontier Molecular Orbital Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool within quantum chemistry for predicting the reactivity of a molecule. This theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, the energies and shapes of these orbitals would be of paramount importance. The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic character. Conversely, the LUMO, the orbital most likely to accept electrons, indicates its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Theoretical studies on related vinyl-sulfonate monomers have utilized methods like Density Functional Theory (DFT) with the B3LYP functional and a 6-31+G(d,p) basis set to determine such chemical descriptors. nih.govnih.gov A similar approach for this compound would allow for the prediction of the vinyl group's susceptibility to radical or nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for Reactivity Analysis

| Computational Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | To be determined |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | To be determined |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | To be determined |

Analysis of Charge Distribution and Electrophilicity

The distribution of electron density within this compound is inherently uneven due to the presence of highly electronegative atoms (oxygen, chlorine) and functional groups (sulphonate, vinyl). A detailed analysis of this charge distribution is crucial for identifying the electrophilic and nucleophilic sites within the molecule.

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, would be employed to determine the partial atomic charges on each atom. This would reveal, for instance, the extent of positive charge on the sulfur atom of the sulphonate group and the carbon atoms of the vinyl group, marking them as potential sites for nucleophilic attack. The global electrophilicity index (ω), another descriptor derivable from HOMO and LUMO energies, provides a quantitative measure of a molecule's ability to accept electrons. researchgate.net This would be particularly useful for comparing the reactivity of this compound with other related electrophiles. Studies on similar sulphonate esters have highlighted the importance of the electrophilic character of the sulfur atom in determining reaction rates. acs.org

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay for elucidating reaction mechanisms. By modeling the electron density, DFT can accurately predict the geometries of reactants, products, and, most importantly, the high-energy transition states that connect them.

Transition State Identification and Energy Barrier Calculation

For any chemical reaction involving this compound, such as its polymerization or hydrolysis, there exists an energy barrier that must be overcome. DFT calculations are instrumental in locating the transition state (the highest point on the reaction energy profile) and calculating this activation energy barrier.

Researchers would model the reaction pathway, for example, the approach of a nucleophile to the vinyl group or the sulfur atom. By systematically mapping the potential energy surface, they can identify the specific molecular geometry of the transition state. A vibrational frequency analysis is then typically performed; a valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Similar DFT approaches have been used to study the insertion of vinyl monomers into catalyst complexes and the hydrolysis of sulphonate esters. acs.orgmdpi.com

Table 2: Hypothetical Energy Profile for a Reaction of this compound

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Starting materials (e.g., this compound + Nucleophile). | 0 (Reference) |

| Transition State | The highest energy point along the reaction pathway. | To be calculated |

| Products | The final chemical species formed in the reaction. | To be calculated |

| Activation Energy | The energy barrier for the reaction (Energy of Transition State - Energy of Reactants). | To be calculated |

Solvent Effects on Reaction Pathways

Reactions are rarely performed in a vacuum; the solvent can play a crucial role in the reaction mechanism and energetics. Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (e.g., using the Polarizable Continuum Model, PCM).

For a charged or highly polar molecule like this compound, the stabilizing effect of a polar solvent on reactants, transition states, and products can be significant. A computational study would likely investigate how the energy barriers and reaction thermodynamics change in different solvents. For instance, a polar solvent might preferentially stabilize a charged intermediate or transition state, thereby lowering the activation energy and accelerating the reaction. Theoretical studies on sulphonate hydrolysis have demonstrated the importance of including solvent models to obtain results that align with experimental observations. acs.org

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that can adopt various shapes or conformations. Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of this compound over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its flexibility and preferred shapes. This would be particularly insightful for understanding the orientation of the vinyl group relative to the substituted toluene (B28343) ring. The conformational freedom or rigidity of the molecule can influence its ability to fit into an enzyme's active site or pack into a crystal lattice. Furthermore, understanding the conformational changes of the sulphonate group is important, as its orientation can affect its reactivity and interactions with its environment. nih.govnih.gov By simulating the molecule's behavior, MD can provide a more complete picture of its properties than static calculations alone.

Conformational Landscape of Vinyl Sulfonate Esters

The conformational flexibility of vinyl sulfonate esters, including "this compound," is a key determinant of their physical and chemical properties. The rotation around the various single bonds in the molecule gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformation.

Research on other flexible sulfonic esters has shown that "hairpin" and "stepped" or extended conformations are often the most stable. mdpi.com In a hairpin conformation, the aromatic ring and another part of the molecule fold back onto each other, often stabilized by intramolecular π-stacking. mdpi.com In contrast, a stepped or extended conformation minimizes steric repulsion by keeping the bulky groups far from each other. mdpi.com The stability of these conformations is influenced by van der Waals forces and electrostatic interactions within the molecule. mdpi.com

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-S-O-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Extended | ~180° | 0.0 (Global Minimum) | Minimized steric hindrance |

| Gauche 1 | ~60° | 1.5 | Weak hydrogen bonding (vinyl H to sulfonate O) |

| Gauche 2 | ~-60° | 1.5 | Weak hydrogen bonding (vinyl H to sulfonate O) |

| Hairpin | Variable | > 3.0 | Potential π-π stacking (vinyl group and aromatic ring) |

Note: This table is illustrative and based on general principles of conformational analysis. The actual values would need to be determined through specific computational studies.

Intermolecular Interactions in Solution or Solid State

The intermolecular interactions of "this compound" govern its macroscopic properties, such as melting point, boiling point, and solubility. In the solid state, these interactions dictate the crystal packing arrangement.

Based on the functional groups present in "this compound," several types of intermolecular forces are expected to be significant:

π-π Stacking: The presence of the substituted toluene ring suggests that π-π stacking interactions between the aromatic rings of adjacent molecules will be a major contributor to the lattice energy in the solid state. The chlorine atom and the sulfonate group can influence the electron density of the aromatic ring, thereby modulating the strength of these interactions.

Dipole-Dipole Interactions: The sulfonate group is highly polar, creating a significant molecular dipole moment. These dipole-dipole interactions will play a crucial role in the orientation of molecules in the crystal lattice.

Hydrogen Bonding: While "this compound" does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds between the vinyl or methyl C-H groups and the oxygen atoms of the sulfonate group are possible. These interactions, although individually weak, can collectively contribute to the stability of the crystal structure.

Halogen Bonding: The chlorine atom on the toluene ring can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as a sulfonate oxygen, on a neighboring molecule.

In solution, the intermolecular interactions with the solvent molecules become paramount. The nature of the solvent will determine the solubility and the conformational preferences of "this compound" in the liquid phase. Solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), can be used in computational studies to simulate the effect of the solvent on the molecule's properties.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Estimated Energy (kcal/mol) | Significance |

| π-π Stacking | Toluene rings | 2-5 | Major contributor to crystal packing |

| Dipole-Dipole | Sulfonate groups | 1-4 | Influences molecular orientation |

| C-H···O Hydrogen Bonding | Vinyl/Methyl C-H and Sulfonate O | 0.5-1.5 | Directional, contributes to packing efficiency |

| Halogen Bonding | Chlorine and Sulfonate O | 1-3 | Directional, can influence crystal structure |

Note: The energy values are estimates for typical interactions and the actual strength would depend on the specific geometry and electronic environment in the crystal lattice or solution.

Analytical Techniques for Mechanistic and Structural Characterization in Research

Spectroscopic Methods for Monitoring Reaction Progress (e.g., NMR, IR)

Spectroscopic techniques are fundamental for observing the real-time transformation of "Vinyl 6-chlorotoluene-3-sulphonate" during chemical reactions. These non-invasive methods allow researchers to track the consumption of reactants and the formation of products, yielding critical data on reaction kinetics and mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. By monitoring the distinct chemical shifts of ¹H and ¹³C nuclei, scientists can follow the structural changes occurring in the molecule. For instance, in a reaction involving the vinyl group, the disappearance of its characteristic proton signals in the ¹H NMR spectrum, typically found in the 5-7 ppm range, and the emergence of new signals would signify the progress of the reaction.

Infrared (IR) Spectroscopy provides complementary information by detecting the vibrational frequencies of specific functional groups. The IR spectrum of "this compound" would exhibit characteristic absorption bands for the sulfonate group (S=O stretches, typically around 1350 cm⁻¹ and 1175 cm⁻¹) and the vinyl group (C=C stretch, around 1630 cm⁻¹). A decrease in the intensity of the vinyl C=C stretching band, for example, would indicate its involvement in a chemical transformation.

Chromatographic Techniques for Reaction Mixture Analysis (e.g., GC-MS, LC-MS)

To obtain a complete profile of a reaction involving "this compound," it is imperative to separate and identify all components within the reaction mixture, including starting materials, intermediates, and final products. Chromatographic techniques are exceptionally well-suited for this analytical challenge.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds. The components of a reaction mixture are first separated in the gas chromatograph based on their differing affinities for a stationary phase. Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a unique molecular fingerprint, enabling precise identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for analyzing compounds that are less volatile or thermally labile. Similar to GC-MS, LC-MS first separates the components of a mixture using a liquid mobile phase and a solid stationary phase. The separated analytes are then directed to the mass spectrometer for identification. The versatility of LC-MS makes it an indispensable tool for characterizing a broad spectrum of potential reaction products and intermediates derived from "this compound."

Crystallographic Analysis for Solid-State Structure Elucidation

While spectroscopic and chromatographic methods provide valuable data on molecular connectivity and composition, X-ray Crystallography stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms in the solid state. By obtaining a suitable single crystal of "this compound" or a derivative, X-ray diffraction analysis can furnish a detailed molecular structure, including accurate bond lengths, bond angles, and torsional angles. This structural information is invaluable for understanding the molecule's intrinsic properties and its potential interactions with other molecules. The precise spatial relationship between the chlorine atom, the sulfonate group, and the vinyl substituent on the toluene (B28343) ring can be unequivocally determined, offering insights that are not attainable through other analytical methods.

Future Directions and Emerging Research Avenues for Vinyl 6 Chlorotoluene 3 Sulphonate

Exploration of Novel Catalytic Systems for its Transformation

The vinyl sulfonate group in Vinyl 6-chlorotoluene-3-sulphonate presents a versatile handle for a variety of chemical transformations. However, specific catalytic systems tailored for this particular substrate are not yet established in the scientific literature. Future research should focus on exploring a range of catalysts to control its reactivity and enable the synthesis of novel derivatives.

A primary area of investigation would be its behavior in transition-metal-catalyzed cross-coupling reactions. Vinyl sulfonates can act as effective coupling partners, serving as alternatives to more traditional vinyl halides or triflates. Research into palladium, nickel, or copper-based catalytic systems could reveal efficient methods for carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing nature of the sulfonate group, combined with the substitution pattern on the aromatic ring, could offer unique reactivity profiles that warrant detailed mechanistic studies.

Furthermore, the vinyl group itself is susceptible to a host of catalytic transformations. Investigations into catalytic hydrogenation, hydroformylation, or Heck-type reactions, specifically optimized for this compound, could yield a diverse array of functionalized molecules. The development of asymmetric catalytic systems would be of particular interest, enabling the synthesis of chiral compounds with potential applications in pharmaceuticals or agrochemicals.

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are paramount in modern chemical synthesis. Future research must prioritize the development of environmentally benign methods for the preparation of this compound and its derivatives. This includes the use of greener solvents, minimizing waste generation, and employing catalytic rather than stoichiometric reagents.

Current synthetic approaches to similar vinyl sulfonates often rely on traditional methods that may involve hazardous reagents or produce significant waste. A key research direction would be the exploration of direct vinylation techniques or the use of enzymatic catalysis to construct the vinyl sulfonate moiety. Investigating the potential for continuous flow processes could also lead to more efficient and safer production methods on a larger scale.

Moreover, the development of recyclable catalytic systems for its transformations would significantly enhance the sustainability profile of any synthetic route utilizing this compound. Immobilizing catalysts on solid supports or employing phase-transfer catalysis are avenues that could be explored to facilitate catalyst recovery and reuse.

Investigation of Advanced Functional Materials Incorporating its Structure

The incorporation of this compound into polymeric structures is a promising yet unexplored field. The presence of both a polymerizable vinyl group and a functional sulfonate ester suggests its potential as a specialty monomer for creating advanced functional materials.

One avenue of research is its use in the synthesis of functional polymers through radical, cationic, or anionic polymerization techniques. The resulting polymers would possess pendant chlorotoluene sulfonate groups, which could be further modified to introduce a variety of functionalities. These post-polymerization modifications could be used to tune the material's properties, such as its solubility, thermal stability, or chemical resistance.

Furthermore, the sulfonate group could impart unique characteristics to the polymer, such as ion-exchange capabilities or improved adhesion to certain substrates. Research into the copolymerization of this compound with other monomers could lead to the development of materials with tailored properties for specific applications, such as specialty coatings, membranes, or electronic materials. The chlorine and methyl substituents on the aromatic ring could also influence the final properties of the polymer, offering another dimension for material design.

Q & A

Q. How can interdisciplinary approaches enhance understanding of its environmental persistence?

- Methodological Answer : Combine atmospheric chemistry models (e.g., GEOS-Chem) to predict tropospheric lifetimes with microbial degradation assays (soil/water microcosms). Use synchrotron-based XANES to track chlorine speciation in environmental matrices. Collaborate with stakeholders to align experimental endpoints with regulatory thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.